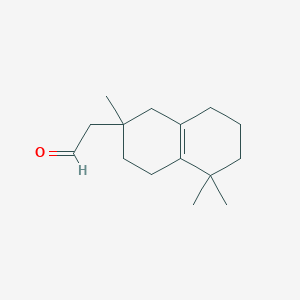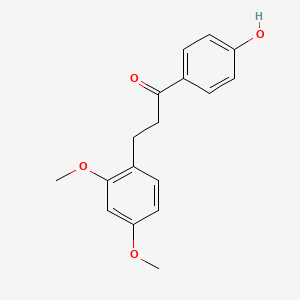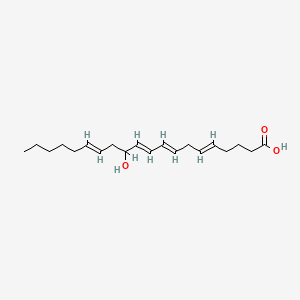
12-Hydroxy-5,8,10,14-eicosatetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-HETE is a HETE that is icosa-5,8,10,14-tetraenoic acid substituted by a hydroxy group at position 12. It is a metabolite of arachidonic acid. It has a role as a human metabolite. It derives from an icosa-5,8,10,14-tetraenoic acid.
A lipoxygenase metabolite of ARACHIDONIC ACID. It is a highly selective ligand used to label mu-opioid receptors in both membranes and tissue sections. The 12-S-HETE analog has been reported to augment tumor cell metastatic potential through activation of protein kinase C. (J Pharmacol Exp Ther 1995; 274(3):1545-51; J Natl Cancer Inst 1994; 86(15):1145-51)
Applications De Recherche Scientifique
1. Role in Psoriasis and Platelet Function
12-Hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE) has been identified in both platelets and psoriatic lesions, with distinct stereochemical differences observed. In a study, the 12-HETE derived from psoriatic lesions was found to be different from the platelet 12(S)-enantiomer, indicating its diverse roles in the body, particularly in inflammatory conditions like psoriasis (Woollard, 1986).
2. Metabolism in Kidney and Liver
The metabolism of 12-HETE by kidney and liver peroxisomes has been explored, highlighting its role in the degradation of arachidonic acid derivatives and potential implications in cancer metastasis (Wigren et al., 1993).
3. Formation in Human Nasal Mucosa
Research has confirmed the formation of 12-HETE by human nasal mucosa, offering insights into its potential role in respiratory physiology and pathophysiology (Ramis et al., 1992).
4. Interaction with Human Polymorphonuclear Leukocytes
12-HETE has been found to interact with human polymorphonuclear leukocytes, suggesting its role in immune responses and inflammation (Wong et al., 1984).
5. Chemoattractant Properties
The chemoattractant properties of 12-HETE, especially in the context of psoriasis, have been investigated. It has been shown that the 12(R)-HETE enantiomer has significant chemokinetic activity for human polymorphonuclear leucocytes, indicating its role in mediating inflammatory responses (Cunningham & Woollard, 1987).
6. Biosynthesis and Spectral Properties
The biosynthesis and spectral properties of 12-HETE have been studied for a better understanding of its biological activity and potential applications in medical research (Mcguire et al., 1978).
7. Quantitative Stereochemical Analysis
Advanced methods for the quantitative stereochemical analysis of 12-HETE have been developed, which are critical for understanding its diverse biological actions (Turk et al., 1988).
Propriétés
Numéro CAS |
59985-28-3 |
|---|---|
Formule moléculaire |
C20H32O3 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
(5E,8E,10E,14E)-12-hydroxyicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7+,11-8+,13-10+,17-14+ |
Clé InChI |
ZNHVWPKMFKADKW-GIZKKEBHSA-N |
SMILES isomérique |
CCCCC/C=C/CC(/C=C/C=C/C/C=C/CCCC(=O)O)O |
SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
SMILES canonique |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
Synonymes |
12 S Hydroxyeicosatetraenoic Acid 12-HETE 12-Hydroxy-5,8,10,14-eicosatetraenoic Acid 12-R-HETE 12-S-HETE 12-S-Hydroxyeicosatetraenoic Acid Acid, 12-S-Hydroxyeicosatetraenoic |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-dimethyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-1-amine](/img/structure/B1233825.png)
![methyl N-[6-[(3,4,5-trimethoxyphenyl)methoxy]imidazo[1,2-b]pyridazin-2-yl]carbamate](/img/structure/B1233827.png)
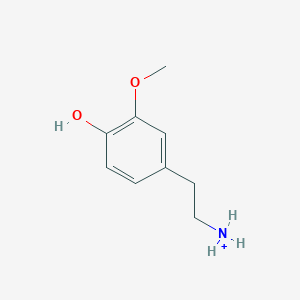
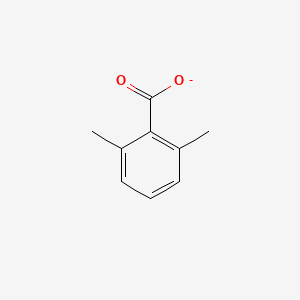
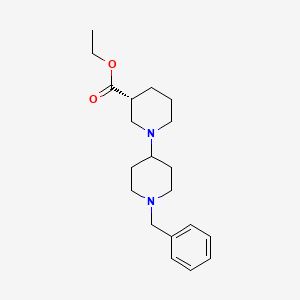
![N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B1233835.png)
![N-[4-[[2-(diethylamino)ethylamino]-oxomethyl]phenyl]-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1233836.png)
![2-methoxyacetic acid [2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] ester](/img/structure/B1233840.png)



